molecular formula C22H27N3O3 B2381302 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea CAS No. 1334377-25-1

1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea

Cat. No.: B2381302
CAS No.: 1334377-25-1
M. Wt: 381.476
InChI Key: JHBFECPVDIITAB-HIXSDJFHSA-N
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Description

: Spirocycle is introduced via a cyclization reaction.

  • Chromene Synthesis

    : Intermediate products are reacted to form chromene rings.

  • Final Assembly

    : The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

  • Industrial production methods refine these processes, typically relying on large-scale batch reactors with optimized reaction conditions (temperature, pressure, solvent systems) to ensure high yield and purity.

    Preparation Methods

    The synthetic route to 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea involves several steps:

    • Cyclopropyl Formation

      : Preparation starts with the formation of the cyclopropyl moiety.

    Chemical Reactions Analysis

    1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea undergoes various chemical reactions:

    • Oxidation

      : Using oxidizing agents such as potassium permanganate.

    • Reduction

      : Catalytic hydrogenation can modify certain moieties.

    • Substitution

      : It can participate in nucleophilic substitution reactions where the urea group may be targeted.

    • Products

      : Major products often involve altered or cleaved forms of the chromene and spirocyclic structures.

    Scientific Research Applications

    The applications of this compound span across multiple fields:

    • Chemistry

      : Used as a precursor or intermediate in the synthesis of other complex molecules.

    • Biology

      : Probing molecular interactions due to its unique structure.

    • Medicine

      : Potential as a therapeutic agent due to its biochemical activity.

    • Industry

      : Used in the development of materials with specific properties influenced by its structure.

    Mechanism of Action

    The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

    • Molecular Targets

      : Enzymes or receptors influenced by its binding.

    • Pathways

      : May modulate biochemical pathways associated with metabolic processes or signal transduction.

    Comparison with Similar Compounds

    Comparing this compound with others highlights its uniqueness:

    • Similar Compounds

      : 1-methylspiro[3,4-dihydropyrano[3,2-g]chromene], cyclopropyl derivatives.

    • Uniqueness

      : The specific spirocyclic arrangement and combination of chromene with cyclohexane moiety distinguish it from other compounds, resulting in unique reactivity and applications.

    That's a wrap! Fascinating stuff, right?

    Properties

    IUPAC Name

    1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27N3O3/c1-14-11-20(24-25-21(26)23-16-5-6-16)27-19-13-18-15(12-17(14)19)7-10-22(28-18)8-3-2-4-9-22/h11-13,16H,2-10H2,1H3,(H2,23,25,26)/b24-20+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JHBFECPVDIITAB-HIXSDJFHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NNC(=O)NC2CC2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C/C(=N\NC(=O)NC2CC2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    381.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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